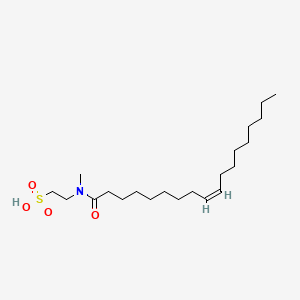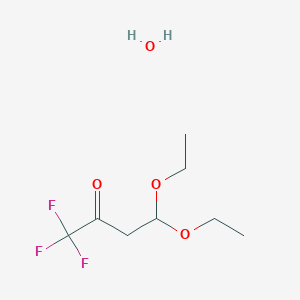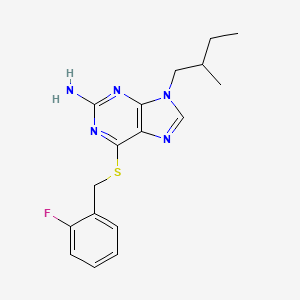
N-Methyl-N-oleoyltaurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-oleoyltaurine is a chemical compound with the molecular formula C21H41NO4S. It is an amphoteric surfactant, meaning it can act as both an acid and a base. This compound is known for its excellent cleansing, foaming, emulsifying, dispersing, wetting, solubilizing, permeating, and lubricating abilities. It is commonly used in personal care products such as shampoos and face washes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-oleoyltaurine can be synthesized through the reaction of sodium methyltaurate with oleyl chloride. The reaction typically occurs under mild conditions, and the product is obtained in high yield. The reaction can be represented as follows: [ \text{C}{21}\text{H}{41}\text{NO}_4\text{S} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where sodium methyltaurate is reacted with oleyl chloride. The reaction is carried out in the presence of a suitable solvent, such as water or an organic solvent, to facilitate the reaction and improve the yield. The product is then purified through filtration and crystallization processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-oleoyltaurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions where the oleoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-oleoyltaurine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to improve solubility and reaction rates.
Biology: Employed in cell culture studies to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its amphoteric nature.
Industry: Widely used in the formulation of personal care products, detergents, and cleaning agents.
Wirkmechanismus
N-Methyl-N-oleoyltaurine exerts its effects through its amphoteric nature, allowing it to interact with both acidic and basic environments. It can form micelles in aqueous solutions, which helps in the solubilization and emulsification of hydrophobic compounds. The compound’s ability to reduce surface tension makes it an effective surfactant in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyltaurine: Similar in structure but lacks the oleoyl group.
N-Oleoyltaurine: Similar but does not have the methyl group attached to the nitrogen atom.
Uniqueness
N-Methyl-N-oleoyltaurine is unique due to its combination of the oleoyl and methyl groups, which enhances its surfactant properties and makes it more effective in reducing surface tension and improving solubility compared to its similar compounds .
Eigenschaften
CAS-Nummer |
97-80-3 |
|---|---|
Molekularformel |
C21H41NO4S |
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
2-[methyl-[(Z)-octadec-9-enoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C21H41NO4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22(2)19-20-27(24,25)26/h10-11H,3-9,12-20H2,1-2H3,(H,24,25,26)/b11-10- |
InChI-Schlüssel |
GXJQMKFJQFGQKV-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CCS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CCS(=O)(=O)O |
Verwandte CAS-Nummern |
39388-01-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)


![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)

![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)



